![molecular formula C17H18N2O2 B4415122 N,N-dimethyl-2-[(phenylacetyl)amino]benzamide](/img/structure/B4415122.png)
N,N-dimethyl-2-[(phenylacetyl)amino]benzamide
Overview
Description
N,N-dimethyl-2-[(phenylacetyl)amino]benzamide, commonly known as Modafinil, is a wakefulness-promoting agent that has been approved by the US Food and Drug Administration (FDA) for the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has also gained popularity as a cognitive enhancer and is widely used off-label by students, professionals, and individuals seeking to improve their cognitive performance.
Mechanism of Action
The exact mechanism of action of Modafinil is not fully understood. It is believed to act on multiple neurotransmitter systems in the brain, including dopamine, norepinephrine, and histamine. Modafinil has been shown to increase the release of these neurotransmitters, leading to increased wakefulness and cognitive performance.
Biochemical and Physiological Effects:
Modafinil has been shown to increase cerebral blood flow and glucose metabolism in the brain, indicating increased neural activity. It has also been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and histamine. Modafinil has been shown to have minimal effects on heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
Modafinil has several advantages as a research tool. It is well-tolerated and has few side effects, making it safe for use in human studies. Modafinil has also been shown to have a low potential for abuse and dependence. However, Modafinil has limitations as a research tool. Its effects on cognitive performance may vary depending on the individual and may be influenced by factors such as age, sex, and baseline cognitive ability.
Future Directions
Future research on Modafinil could focus on its potential therapeutic applications in the treatment of cognitive impairments associated with various neurological and psychiatric conditions. Additionally, further research could explore the mechanisms underlying Modafinil's cognitive enhancing effects, as well as its long-term safety and efficacy. Finally, research could investigate the potential use of Modafinil in combination with other cognitive enhancers or therapies to maximize its cognitive enhancing effects.
Scientific Research Applications
Modafinil has been extensively studied for its cognitive enhancing effects. It has been shown to improve working memory, executive function, attention, and vigilance in healthy individuals. Modafinil has also been studied for its potential therapeutic applications in the treatment of cognitive impairments associated with conditions such as attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
N,N-dimethyl-2-[(2-phenylacetyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19(2)17(21)14-10-6-7-11-15(14)18-16(20)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWLMYQFGGPVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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